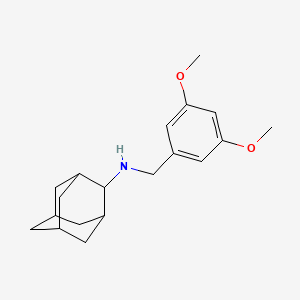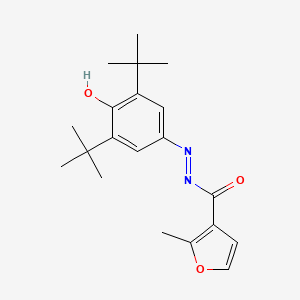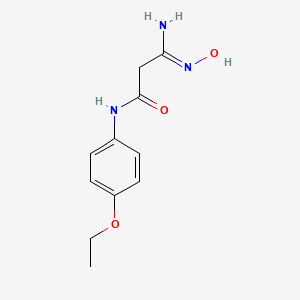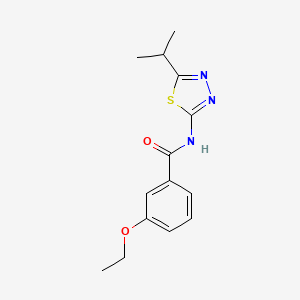![molecular formula C11H10FN3O2S B5738041 methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as FBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential use in various fields of research, including as an insecticide, fungicide, and herbicide. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Wirkmechanismus
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is believed to exert its effects by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in enzyme activity. These effects are thought to be responsible for the compound's therapeutic potential in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is its potent activity against acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, including further investigation of its therapeutic potential in neurological disorders, as well as exploring its potential use as a tool for studying the role of acetylcholinesterase in other physiological processes. Additionally, more research is needed to optimize the synthesis and purification of this compound, which could facilitate its use in larger-scale experiments.
In conclusion, this compound is a promising chemical compound with a range of potential applications in various fields of research. Its potent activity against acetylcholinesterase makes it a useful tool for studying the role of this enzyme in various physiological processes, and its therapeutic potential in neurological disorders warrants further investigation. While there are some limitations to using this compound in lab experiments, continued research into its synthesis and purification could help overcome these challenges and facilitate its use in larger-scale experiments.
Synthesemethoden
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is synthesized by reacting 2-fluorobenzylamine with thiocarbonyl diimidazole, followed by reaction with methyl chloroformate. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
methyl N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-17-11(16)13-10-15-14-9(18-10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBJWGUMVIDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)





![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)

![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
